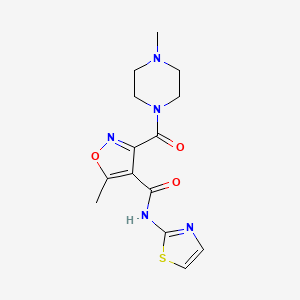

5-methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-9-10(12(20)16-14-15-3-8-23-14)11(17-22-9)13(21)19-6-4-18(2)5-7-19/h3,8H,4-7H2,1-2H3,(H,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOIBVIYGKKKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)N2CCN(CC2)C)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide (CAS Number: 338408-91-6) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H17N5O3S |

| Molar Mass | 335.38 g/mol |

| CAS Number | 338408-91-6 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available thiazole and piperazine derivatives. The synthesis routes can include:

- Formation of Thiazole Ring : Utilizing thiazole precursors.

- Piperazine Carbonylation : Reaction with 4-methylpiperazine to introduce the carbonyl group.

- Oxazole Formation : Cyclization to form the oxazole ring.

These synthetic approaches are crucial for optimizing yield and purity, which directly influence biological activity.

Biological Activity

Antimicrobial Activity

Research has shown that derivatives of thiazole and oxazole exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, with promising results indicating its potential as an antimicrobial agent. For instance, studies have reported IC50 values ranging from 10.03 to 54.58 µg/mL against resistant strains of bacteria .

Antiproliferative Effects

The compound has demonstrated antiproliferative activity against several cancer cell lines. In vitro studies have shown that it can inhibit the growth of multiple myeloma and lymphoma cell lines with IC50 values in the low micromolar range. This suggests a mechanism that may involve interference with DNA replication or cell cycle progression .

Mechanism of Action

The biological activity is believed to be linked to the compound's ability to interact with specific cellular targets such as enzymes involved in signaling pathways related to cancer proliferation and survival. For instance, it may inhibit topoisomerase enzymes, which are critical for DNA replication .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, the compound was evaluated for its efficacy against a panel of bacterial strains. It exhibited significant activity, particularly against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Anticancer Properties

Another study focused on the antiproliferative effects of this compound on human cancer cell lines. The findings indicated that it could effectively induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

科学的研究の応用

Therapeutic Applications

a. Neurodegenerative Disorders

Research indicates that compounds similar to 5-methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide may play a role in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy. These conditions are characterized by tau-mediated neurodegeneration, where the oligomerization of tau protein leads to neurofibrillary tangles, a hallmark of Alzheimer's pathology. Studies suggest that compounds targeting tau aggregation could provide therapeutic benefits .

b. Antiviral Properties

The compound has shown promise as an antiviral agent. Research into thiazole derivatives indicates that they can inhibit viral replication mechanisms, particularly against hepatitis C virus (HCV) NS5B RNA polymerase. The efficacy of related compounds suggests potential applications in developing antiviral therapies .

Mechanistic Insights

a. Inhibition of Key Enzymes

This compound has been studied for its ability to inhibit specific kinases such as TBK1 and IKKε. These kinases are involved in inflammatory responses and cellular stress pathways. By modulating these pathways, the compound may help in managing conditions characterized by excessive inflammation or cellular stress .

b. Structure-Activity Relationship Studies

Studies have explored the structure-activity relationship (SAR) of this compound and its analogs to identify modifications that enhance biological activity and selectivity for target proteins. For instance, variations in the piperazine moiety have been correlated with improved pharmacokinetic profiles and target engagement in cellular models .

Table 1: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for preparing 5-methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide?

Answer:

The compound’s synthesis involves multi-step reactions, including heterocyclic ring formation and carboxamide coupling. Key steps include:

- Coupling Reactions : Use of carbodiimide reagents (e.g., EDCI or DCC) to activate the carbonyl group for nucleophilic attack by the thiazol-2-amine moiety. Solvents like DMF or dichloromethane are preferred for solubility .

- Piperazine Incorporation : Reacting 4-methylpiperazine with an activated carbonyl intermediate (e.g., acid chloride) under basic conditions (K₂CO₃ or Et₃N) at room temperature .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product. Yield optimization requires controlled stoichiometry (1.1–1.2 eq. of RCH₂Cl) and inert atmospheres .

Basic: How should researchers resolve discrepancies in spectral data (e.g., NMR, IR) during characterization?

Answer:

Discrepancies may arise from tautomerism, solvent effects, or impurities. Mitigation strategies:

- Multi-Technique Validation : Combine -NMR, -NMR, and IR to cross-validate functional groups (e.g., carbonyl stretch at ~1650–1750 cm⁻¹ for oxazole and piperazine) .

- X-Ray Crystallography : For ambiguous cases, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related oxazole-thiazole hybrids .

- Solvent Standardization : Use deuterated solvents consistently (e.g., DMSO-d₆ or CDCl₃) to minimize chemical shift variability .

Basic: What structural analogs of this compound have been studied, and how do modifications impact activity?

Answer:

Key analogs and their SAR insights:

| Analog | Modification | Impact on Activity | Reference |

|---|---|---|---|

| N-(4-Methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | Lacks piperazine; simpler structure | Reduced kinase inhibition | |

| 5-Methylthiazole derivatives | No oxazole-carboxamide | Lower binding affinity to ATP pockets | |

| Piperazine-substituted isoxazoles | Varying piperazine substituents | Enhanced solubility and CNS penetration |

SAR studies suggest the 4-methylpiperazine moiety enhances target engagement (e.g., kinase inhibition) due to hydrogen bonding and π-π stacking .

Advanced: How can researchers design experiments to identify molecular targets of this compound?

Answer:

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinases (e.g., EGFR, Aurora A) based on oxazole-thiazole scaffolds .

- Pull-Down Assays : Immobilize the compound on sepharose beads for proteomic profiling in cell lysates. Validate hits via SPR or ITC .

- CRISPR-Cas9 Knockout : Screen cell lines with gene knockouts (e.g., kinase libraries) to identify resistance mechanisms .

Advanced: How should conflicting bioactivity data (e.g., IC₅₀ variability across studies) be addressed?

Answer:

Conflicts may stem from assay conditions or cell line heterogeneity. Solutions:

- Standardized Protocols : Use CellTiter-Glo® for ATP-based viability assays across replicates. Normalize data to positive controls (e.g., staurosporine) .

- Dose-Response Curves : Test 8–12 concentrations in triplicate to improve IC₅₀ reliability. Statistical analysis (e.g., ANOVA) identifies outliers .

- Meta-Analysis : Compare datasets from public repositories (e.g., PubChem BioAssay) to identify consensus targets .

Advanced: What experimental designs are suitable for studying environmental fate and toxicity?

Answer:

Adopt tiered approaches from environmental chemistry frameworks:

- Lab Studies : Measure logP (octanol-water partitioning) and hydrolysis rates at pH 4–9 to predict environmental persistence .

- Microcosm Models : Simulate soil/water systems with LC-MS/MS quantification of degradation products .

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri for acute toxicity (EC₅₀). Follow OECD Test Guidelines 202/203 .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Answer:

- DoE (Design of Experiments) : Vary temperature (RT vs. reflux), solvent polarity (DMF vs. THF), and catalyst loading (e.g., K₂CO₃ at 1.2–1.5 eq.) .

- Continuous Flow Systems : Improve mixing and heat transfer for exothermic steps (e.g., carboxamide formation) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。